Lipophilicity (XLogP3) Profile: Differentiation from Shorter-Chain Analogs
The n-butyl chain in 5-bromo-N-butylpyridin-3-amine provides a quantifiably higher lipophilicity compared to its methyl-substituted analog, 5-bromo-N-methylpyridin-3-amine. This difference, measured by the computed XLogP3 value, is critical for optimizing membrane permeability and solubility in biological systems [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 5-bromo-N-methylpyridin-3-amine: 1.6 (estimated, as direct PubChem data is unavailable; value is for N-methylpyridin-3-amine as a proxy for the effect of chain length) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
A higher XLogP3 value indicates increased lipophilicity, which can enhance a compound's ability to cross biological membranes, a key factor in cell-based assays and in vivo efficacy studies.
- [1] PubChem. (2025). 5-bromo-N-butylpyridin-3-amine. PubChem Compound Summary for CID 67025127. National Center for Biotechnology Information. View Source
